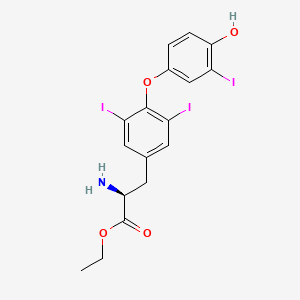

Liothyronine Ethyl Ester

Description

Structure

3D Structure

Properties

CAS No. |

3005-97-8 |

|---|---|

Molecular Formula |

C17H16I3NO4 |

Molecular Weight |

679.03 g/mol |

IUPAC Name |

ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C17H16I3NO4/c1-2-24-17(23)14(21)7-9-5-12(19)16(13(20)6-9)25-10-3-4-15(22)11(18)8-10/h3-6,8,14,22H,2,7,21H2,1H3 |

InChI Key |

XVBVEMSFGOEYPM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Executive Summary & Chemical Architecture

Technical Monograph: Liothyronine Ethyl Ester (T3-Et) CAS: 3005-97-8 Classification: Lipophilic Prodrug of Triiodothyronine (T3)

The Prodrug Rationale Liothyronine Ethyl Ester (T3-Et) represents a strategic chemical modification of the endogenous thyroid hormone Liothyronine (T3). By esterifying the carboxylic acid moiety with an ethyl group, the compound’s physicochemical profile is fundamentally altered. Unlike T3 Sodium, which relies on active transport (MCT8/OATP) due to its zwitterionic polarity at physiological pH, T3-Et is designed as a lipophilic "Trojan Horse."

This structural masking serves two primary directives in drug development:

-

Enhanced Passive Diffusion: The esterification neutralizes the negative charge of the carboxylate, significantly increasing the partition coefficient (LogP). This theoretically facilitates passive membrane transport independent of saturable carrier proteins.

-

Metabolic Activation: T3-Et is pharmacologically inert at the thyroid hormone receptor (THR) until hydrolyzed. It functions strictly as a substrate for intracellular carboxylesterases (CES), creating a rate-limited release of active T3.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Liothyronine (T3) | Liothyronine Ethyl Ester (T3-Et) | Impact on Behavior |

| Molecular Formula | C₁₅H₁₂I₃NO₄ | C₁₇H₁₆I₃NO₄ | Ethyl group addition (+28 Da) |

| Molecular Weight | 650.97 g/mol | ~679.03 g/mol | Increased mass, decreased water solubility |

| Predicted LogP | ~2.8 - 3.0 | ~4.2 - 4.5 (Predicted) | Critical: Drastic increase in lipid solubility |

| H-Bond Donors | 3 | 2 | Reduced polarity facilitates BBB penetration |

| Receptor Affinity | High (nM range) | Negligible (Pre-hydrolysis) | Requires bio-activation |

Part 2: Mechanism of Action & Metabolic Pathway[4]

The Bio-Activation Gateway The efficacy of T3-Et is entirely dependent on its hydrolysis. Upon entering the systemic circulation or target tissue, T3-Et encounters carboxylesterases (primarily CES1 in the liver and CES2 in the intestine).

-

Step 1 (Transport): T3-Et crosses lipid bilayers via passive diffusion.

-

Step 2 (Cleavage): Intracellular esterases attack the ester bond, releasing ethanol and the active T3 free acid.

-

Step 3 (Binding): The liberated T3 translocates to the nucleus, heterodimerizing with Retinoid X Receptor (RXR) and binding to Thyroid Hormone Response Elements (TREs).

Critical Insight: If the ester bond is too stable (steric hindrance) or too labile (spontaneous hydrolysis in plasma), the prodrug advantage is lost. The ethyl ester offers a "Goldilocks" stability profile—stable enough for oral absorption but labile enough for enzymatic cleavage.

Figure 1: The metabolic activation pathway of Liothyronine Ethyl Ester. The compound remains inactive until enzymatic hydrolysis occurs within the target cell or liver.

Part 3: Synthesis & Analytical Characterization

Synthesis Protocol: Fisher Esterification Note: This protocol assumes access to a standard organic synthesis laboratory.

-

Reagents: Liothyronine (Free Acid), Absolute Ethanol (Anhydrous), Thionyl Chloride (

) or concentrated -

Reaction:

-

Suspend T3 in absolute ethanol (0.1 M concentration).

-

Cool to 0°C in an ice bath.

-

Dropwise add Thionyl Chloride (1.5 equivalents). Caution: Exothermic.

-

Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Neutralize residue with saturated

. -

Extract with Ethyl Acetate (

). -

Dry over

and recrystallize from Ethanol/Ether.

-

Quality Control: HPLC Method To distinguish the prodrug from the parent compound (a common impurity), a high-resolution gradient method is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 30% B to 90% B over 15 minutes.

-

Detection: UV @ 225 nm (Iodine absorption band).

-

Expected Retention: T3 (Parent) will elute significantly earlier (more polar) than T3-Et (more hydrophobic).

Part 4: Validating the Prodrug (In Vitro Protocols)

As a scientist, you cannot assume the ester hydrolyzes efficiently in your specific biological model. You must validate the conversion rate. If T3-Et does not convert, it will not function.

Protocol: Plasma/Microsomal Stability Assay

This assay determines the half-life of the prodrug and the rate of active T3 appearance.

Materials:

-

Pooled Human/Rat Plasma or Liver Microsomes.

-

T3-Et Stock (10 mM in DMSO).

-

Internal Standard (e.g., Deuterated T3 or Warfarin).

-

Acetonitrile (Quenching agent).

Workflow:

-

Pre-incubation: Thaw plasma/microsomes at 37°C.

-

Spike: Add T3-Et to a final concentration of 1 µM. Keep DMSO < 0.5%.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quench: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex.

-

Centrifuge: 10,000 x g for 10 mins to pellet proteins.

-

Analysis: Inject supernatant into HPLC/LC-MS.

Data Interpretation:

-

Success Criteria: Rapid disappearance of the T3-Et peak concomitant with the stoichiometric appearance of the T3 peak.

-

Failure Mode: If T3-Et remains stable (>80% remaining after 2 hours), the prodrug may be too sterically hindered for human esterases, or the model lacks the specific esterase isoform (CES1).

Figure 2: Workflow for the "Self-Validating" hydrolysis assay. This step is mandatory to confirm prodrug viability before in vivo application.

Part 5: Safety & Toxicology Considerations

-

Ethanol Release: Hydrolysis releases equimolar amounts of ethanol. While negligible at therapeutic doses (micrograms), this must be accounted for in cellular assays sensitive to alcohols.

-

"First Pass" Evasion: Because T3-Et is lipophilic, it may bypass some hepatic first-pass deiodination (Type I Deiodinase) that typically degrades T3, potentially leading to higher-than-expected systemic potency.

-

Narrow Therapeutic Index: Like all thyromimetics, the window between efficacy and thyrotoxicosis (cardiac arrhythmia, muscle catabolism) is narrow. The prodrug mechanism introduces a "lag time" (hysteresis), which can complicate dosing; users might re-dose thinking the drug hasn't worked, leading to overdose once hydrolysis peaks.

References

-

PubChem. (n.d.).[1][2] Liothyronine Ethyl Ester (Compound).[3][2][4] National Library of Medicine. Retrieved from [Link]

-

Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Retrieved from [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy.[5][1][6] Retrieved from [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[7] Nature Reviews Drug Discovery. Retrieved from [Link]

-

Smith, D. J., et al. (1981).[8] The separation and determination of liothyronine and levothyroxine in tablets by reversed-phase high performance liquid chromatography.[8][9] Journal of Chromatographic Science. Retrieved from [Link]

Sources

- 1. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3005-97-8: L-Tyrosine,O-(4-hydroxy-3-iodophenyl)-3,5-d… [cymitquimica.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. WO2006105482A2 - Controlled release pharmaceutical compositions of liothyronine and methods of making and using the same - Google Patents [patents.google.com]

- 6. Liothyronine - Wikipedia [en.wikipedia.org]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The separation and determination of liothyronine and levothyroxine in tablets by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

A Comparative Structural and Functional Analysis: T3 Ethyl Ester vs. Liothyronine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive comparison of Liothyronine (the active thyroid hormone, T3) and its synthetic derivative, T3 ethyl ester. We delve into the critical structural distinctions, physicochemical properties, and the resultant impact on their pharmacokinetic and pharmacodynamic profiles. Liothyronine, a cornerstone of hypothyroidism treatment, acts directly on nuclear thyroid hormone receptors. In contrast, T3 ethyl ester, a prodrug, requires in vivo hydrolysis to release the active Liothyronine moiety. This guide elucidates the causality behind these differences, offering field-proven insights for researchers in endocrinology and drug development. We present detailed comparative data, standardized analytical protocols, and visual diagrams of molecular structures and metabolic pathways to provide a self-validating, authoritative resource for the scientific community.

Introduction to Thyroid Hormones and Synthetic Analogs

The thyroid gland is fundamental to regulating metabolism, growth, and development in vertebrates. It primarily produces thyroxine (T4), which is peripherally converted to the more potent 3,5,3'-triiodo-L-thyronine (T3), the biologically active hormone.[1] Liothyronine is the pharmaceutical-grade, synthetic levorotatory isomer of T3, used clinically to manage hypothyroidism and in specific diagnostic procedures.[2] Its potent and direct action provides a rapid onset, but also presents challenges in maintaining stable serum concentrations due to a relatively short half-life.[3]

The development of T3 analogs, such as T3 ethyl ester, is driven by the need to modulate its pharmacokinetic profile. Esterification of a carboxylic acid functional group is a classic medicinal chemistry strategy to create a prodrug. This modification can enhance lipophilicity, potentially altering absorption, distribution, and duration of action. Understanding the structural divergence between Liothyronine and its ethyl ester derivative is therefore paramount to predicting their behavior in biological systems and leveraging their properties for therapeutic or research applications.

Molecular Structure and Physicochemical Properties

The core difference between Liothyronine and T3 ethyl ester lies in the modification of the carboxyl group on the alanine side chain. This single chemical change precipitates significant shifts in their physicochemical characteristics.

Liothyronine (T3)

Liothyronine is an iodinated amino acid derivative built upon a diphenyl ether core.[4] Its structure consists of a tyrosine inner ring with two iodine atoms (at positions 3 and 5) linked via an ether bridge to a phenol outer ring with one iodine atom (at position 3').[5] The L-alanine side chain at position 1 of the inner ring features a free carboxylic acid group, which is ionized at physiological pH.

T3 Ethyl Ester

T3 ethyl ester is a derivative where the carboxylic acid of Liothyronine has undergone esterification with ethanol. The hydrogen of the carboxyl's hydroxyl group is replaced by an ethyl group (-CH₂CH₃). This conversion neutralizes the negative charge of the carboxylate, rendering the molecule less polar and more lipophilic. This structural change is the defining feature that establishes T3 ethyl ester as a prodrug, as it must be hydrolyzed by esterase enzymes in the body to yield the active Liothyronine.

Caption: Core structures of Liothyronine and its ethyl ester derivative.

Comparative Physicochemical Data

The esterification of the carboxyl group leads to predictable changes in key physicochemical parameters, which are summarized below.

| Property | Liothyronine | T3 Ethyl Ester | Rationale for Difference |

| Molecular Formula | C₁₅H₁₂I₃NO₄[6] | C₁₇H₁₆I₃NO₄ | Addition of a C₂H₄ group from the ethyl ester. |

| Molar Mass ( g/mol ) | 650.97[7] | 679.02 | Increased mass from the ethyl group. |

| Functional Group | Carboxylic Acid | Ethyl Ester | Esterification of the native carboxylic acid. |

| Polarity | Higher | Lower | The neutral ester is less polar than the ionizable carboxylic acid. |

| Lipophilicity (LogP) | Log Kow = 0.93[5] | Predicted to be higher | Masking the polar carboxyl group increases lipid solubility. |

| Water Solubility | Very slightly soluble[5] | Predicted to be lower | Increased lipophilicity generally decreases aqueous solubility. |

Pharmacokinetics: A Comparative Analysis

The structural alteration from a carboxylic acid to an ethyl ester fundamentally changes how the molecule interacts with the body, transforming its absorption, distribution, metabolism, and elimination (ADME) profile.

Absorption

-

Liothyronine: Being an amino acid-like structure, it is well absorbed from the gastrointestinal tract, with approximately 90% bioavailability after oral administration.[3] Peak serum levels are typically reached within 1 to 2 hours.[3]

-

T3 Ethyl Ester (Predicted): As a more lipophilic compound, T3 ethyl ester may be absorbed more readily through passive diffusion across the lipid bilayers of enterocytes. However, its overall bioavailability will also depend on first-pass metabolism, specifically the activity of esterase enzymes in the gut wall and liver.

Distribution

-

Liothyronine: Once absorbed, Liothyronine is highly bound to plasma proteins, including thyroxine-binding globulin (TBG), transthyretin, and albumin. This binding regulates its free concentration and delivery to tissues.

-

T3 Ethyl Ester (Predicted): Its increased lipophilicity might lead to a different distribution profile, with potentially greater partitioning into adipose tissue. It would circulate until hydrolyzed by plasma esterases into active Liothyronine, which would then bind to the typical thyroid hormone transport proteins.

Metabolism: The Prodrug Concept

The most critical pharmacokinetic difference is the metabolic activation pathway.

-

Liothyronine: It is the active drug. Its metabolism involves deiodination to various inactive forms (e.g., diiodothyronine) and conjugation with glucuronides and sulfates in the liver for excretion.[2]

-

T3 Ethyl Ester: It is an inactive prodrug. Its primary metabolic step is hydrolysis by ubiquitous esterase enzymes (present in the blood, liver, and other tissues) to release Liothyronine and ethanol. The rate of this conversion is the critical determinant of the onset and duration of action.

Caption: Metabolic activation of T3 ethyl ester to Liothyronine.

Elimination and Half-Life

-

Liothyronine: Exhibits a biphasic elimination pattern with a fast distribution phase and a slower elimination phase, resulting in a half-life of approximately 19-23 hours.[3][8]

-

T3 Ethyl Ester (Predicted): The apparent half-life of the active moiety (Liothyronine) derived from the prodrug could be prolonged. This "flip-flop" kinetic scenario occurs if the rate of conversion from the prodrug is slower than the rate of elimination of the active drug, creating a sustained-release effect.

Summary of Pharmacokinetic Parameters

| Parameter | Liothyronine | T3 Ethyl Ester (Predicted Profile) |

| Bioavailability | ~90%[3] | Potentially high, dependent on first-pass hydrolysis. |

| Tmax (Time to Peak) | 1-2 hours[3] | Longer and possibly delayed, dependent on hydrolysis rate. |

| Metabolism | Deiodination, Conjugation[2] | Activation: Hydrolysis to T3. Elimination: As T3. |

| **Half-life (t₁/₂) ** | ~19-23 hours[3][8] | Potentially longer apparent half-life of active T3. |

| Active Form | Is the active form | Requires conversion to Liothyronine. |

Pharmacodynamics and Mechanism of Action

While the pharmacokinetic profiles differ, the ultimate mechanism of pharmacodynamic action is identical, as T3 ethyl ester serves only as a carrier for Liothyronine.

Liothyronine exerts its effects by entering the cell and binding to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.[9] These receptors are ligand-activated transcription factors. Upon binding T3, the TR-T3 complex heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[5] This action modulates gene transcription, leading to the synthesis of proteins that control a vast array of physiological processes, including basal metabolic rate, protein synthesis, and sensitivity to catecholamines.[9][10]

Caption: Thyroid hormone (T3) signaling pathway.

Analytical Methodologies for Quantification

Accurate quantification of Liothyronine and related compounds in biological matrices is essential for pharmacokinetic studies and clinical monitoring.

Core Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of thyroid hormones due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[11][12]

Sample Protocol: Quantification of T3 in Human Serum via LC-MS/MS

This protocol provides a self-validating framework for the analysis. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy by correcting for matrix effects and variations during sample preparation and injection.

1. Materials and Reagents:

-

Human serum samples, quality controls (QCs), and calibration standards.

-

Liothyronine (T3) certified reference standard.

-

Liothyronine-¹³C₉,¹⁵N stable isotope-labeled internal standard (IS).

-

Acetonitrile, Methanol (LC-MS grade).

-

Formic Acid.

-

Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid).

2. Sample Preparation (Protein Precipitation):

-

Step 1: Aliquot 100 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 10 µL of the IS working solution (e.g., Liothyronine-¹³C₉,¹⁵N at 50 ng/mL) to each tube and vortex briefly. The causality for adding the IS early is to ensure it undergoes the exact same processing as the analyte, thereby providing the most accurate correction.

-

Step 3: Add 300 µL of ice-cold protein precipitation solvent.

-

Step 4: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

-

Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 6: Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute and separate T3 from other endogenous components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Liothyronine and its stable isotope-labeled IS to ensure specificity.

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of T3 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

The distinction between Liothyronine and T3 ethyl ester is a clear illustration of fundamental prodrug design principles. Liothyronine is the potent, active thyroid hormone with a well-defined but rapid pharmacokinetic profile. T3 ethyl ester, by virtue of its esterified carboxyl group, is an inactive prodrug that requires enzymatic hydrolysis for activation. This structural modification results in increased lipophilicity and is predicted to alter its ADME profile, potentially creating a sustained-release delivery system for Liothyronine.

For drug development professionals, the ethyl ester represents a tunable handle for modifying drug delivery. Further research should focus on characterizing the in vivo hydrolysis rate of T3 ethyl ester in various species and tissues to confirm its potential for achieving more stable and prolonged therapeutic levels of T3. For researchers, T3 ethyl ester can serve as a valuable tool to study the effects of sustained T3 exposure in various physiological and pathological models. The analytical methods and structural insights provided in this guide offer a robust foundation for these future investigations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5920, Liothyronine. Available at: [Link]

-

Wikipedia contributors (2024). Liothyronine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

How Write the Structure for 3-Ethylpentane - YouTube. (2021). Available at: [Link]

-

Wikipedia contributors (2024). Diphenyl ether. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Jonklaas, J., et al. (2015). Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal. Thyroid, 25(8), 955–965. Available at: [Link]

-

Simon, A., et al. (2024). Tocotrienol Dominance in Celastraceae Family Species’ Seeds: Phylogenetic Patterns. Applied Sciences, 14(3), 1121. Available at: [Link]

-

Probes & Drugs Portal (2024). LIOTHYRONINE (PD010128, AUYYCJSJGJYCDS-LBPRGKRZSA-N). Available at: [Link]

-

Srinivasan, R., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 24(23), 4275. Available at: [Link]

-

Patsnap Synapse (2024). What is the mechanism of Liothyronine Sodium?. Available at: [Link]

-

American Thyroid Association (2018). Comparison of levothyroxine, desiccated thyroid extract, and combination levothyroxine + liothyronine for hypothyroidism. Available at: [Link]

-

Płotka-Wasylka, J., et al. (2016). Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE. Journal of Chromatography B, 1033-1034, 395-401. Available at: [Link]

-

Camerman, N., & Camerman, A. (1972). Thyroid Hormone Stereochemistry. III. Molecular Structure of Triiodothyropropionic Acid Ethyl Ester. Canadian Journal of Chemistry, 50(18), 3048-3053. Available at: [Link]

-

GP Notebook (2025). Pharmacokinetics of thyroid hormones (T3 and T4). Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for social-emotional risk in children with hearing loss. Deafness & Education International, 3(1), 1-15. Available at: [Link]

-

Organic Syntheses (2023). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

-

precisionFDA (2023). LIOTHYRONINE. Available at: [Link]

-

Merck Index (2023). Liothyronine. Available at: [Link]

-

Pediatric Oncall (2023). Liothyronine. Available at: [Link]

-

Kumar, A., et al. (2021). Simultaneous determination of levothyroxine and its metabolite liothyronine in human serum by using LC-ESI-MS/MS. Journal of Applied Pharmaceutical Science, 11(02), 089-096. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for a role of the gut in the control of energy intake. Proceedings of the Nutrition Society, 60(3), 387-397. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for dietary prevention of childhood obesity. Current Opinion in Lipidology, 12(1), 73-79. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for a role of the gut in the control of energy intake. Proceedings of the Nutrition Society, 60(3), 387-397. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for dietary prevention of childhood obesity. Current Opinion in Lipidology, 12(1), 73-79. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for a role of the gut in the control of energy intake. Proceedings of the Nutrition Society, 60(3), 387-397. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for dietary prevention of childhood obesity. Current Opinion in Lipidology, 12(1), 73-79. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for a role of the gut in the control of energy intake. Proceedings of the Nutrition Society, 60(3), 387-397. Available at: [Link]

-

Hennemann, G., et al. (2001). The evidence for dietary prevention of childhood obesity. Current Opinion in Lipidology, 12(1), 73-79. Available at: [Link]

Sources

- 1. Comparison of levothyroxine, desiccated thyroid extract, and combination levothyroxine + liothyronine for hypothyroidism [thyroid.org]

- 2. LIOTHYRONINE (PD010128, AUYYCJSJGJYCDS-LBPRGKRZSA-N) [probes-drugs.org]

- 3. gpnotebook.com [gpnotebook.com]

- 4. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 5. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Liothyronine [drugfuture.com]

- 8. Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Liothyronine Sodium? [synapse.patsnap.com]

- 10. Liothyronine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Chemical Properties of Liothyronine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Liothyronine ethyl ester, a synthetic derivative of the thyroid hormone liothyronine (T3). While extensive data exists for its parent compound, this guide focuses on the available information for the ethyl ester, addressing its chemical identity, physicochemical properties, and pharmacology. Recognizing the current limitations in publicly available data for the ester specifically, this document synthesizes established knowledge of liothyronine with general principles of ester chemistry to provide a scientifically grounded resource for researchers and drug development professionals. This guide aims to serve as a foundational document to support further investigation into the therapeutic potential and analytical characterization of Liothyronine ethyl ester.

Introduction: The Rationale for Esterification of Liothyronine

Liothyronine, or triiodothyronine (T3), is the most potent endogenous thyroid hormone, playing a critical role in regulating metabolism, growth, and development.[1][2][3] It exerts its effects by binding to nuclear thyroid hormone receptors, thereby modulating gene expression in virtually all tissues.[4] The therapeutic use of liothyronine is well-established for treating hypothyroidism and in certain diagnostic and therapeutic protocols for thyroid cancer.[5]

The esterification of liothyronine to form Liothyronine ethyl ester is a chemical modification that can significantly alter its physicochemical and pharmacokinetic properties. Ester prodrugs are a common strategy in drug development to enhance properties such as:

-

Lipophilicity: The addition of an ethyl group increases the molecule's lipid solubility, which can influence its absorption, distribution, and ability to cross cellular membranes.

-

Stability: Esterification can protect the carboxylic acid functional group from degradation.

-

Pharmacokinetics: The ester linkage is typically designed to be cleaved by endogenous esterases, releasing the active parent drug (liothyronine) over time. This can potentially modify the drug's onset and duration of action.

This guide will delve into the known chemical characteristics of Liothyronine ethyl ester, providing a framework for its scientific exploration.

Chemical Identification and Structure

A clear and unambiguous identification of a chemical entity is paramount for any scientific investigation. This section provides the key identifiers for Liothyronine ethyl ester.

Chemical Structure

The chemical structure of Liothyronine ethyl ester is characterized by the esterification of the carboxylic acid group of liothyronine with ethanol.

Figure 1: Chemical Structure of Liothyronine Ethyl Ester

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate | [6] |

| CAS Number | 3005-97-8 | [1][6] |

| Molecular Formula | C₁₇H₁₆I₃NO₄ | [6] |

| Molecular Weight | 679.03 g/mol | [6] |

| Canonical SMILES | CCOC(=O)Cc1cc(I)c(Oc2ccc(O)c(I)c2)c(I)c1 | [6] |

| InChI Key | AUYYCJSJGJYCDS-LBPRGKRZSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product. While specific experimental data for Liothyronine ethyl ester is not widely available, we can infer some properties based on its structure and the known properties of liothyronine.

| Property | Value (Liothyronine) | Predicted/Inferred Value (Liothyronine Ethyl Ester) | Rationale for Inference |

| Melting Point | 236-237 °C (decomposes)[7] | Expected to be lower than liothyronine | Esterification typically lowers the melting point by disrupting the crystal lattice formed by the free carboxylic acid's hydrogen bonding. |

| Boiling Point | Not available | Not available | High molecular weight and polarity make it likely to decompose before boiling. |

| Solubility | Insoluble in water; soluble in dilute alkalies[7] | Expected to have lower aqueous solubility and higher solubility in organic solvents (e.g., ethanol, DMSO, ethyl acetate) | The ethyl ester group increases lipophilicity and removes the ionizable carboxylic acid, decreasing solubility in aqueous media and increasing it in nonpolar solvents. |

| pKa | Not available | Not available | The primary amine will have a basic pKa, while the phenolic hydroxyl group will have an acidic pKa. The ester group is not readily ionizable. |

| LogP | Not available | Expected to be higher than liothyronine | The addition of the ethyl group increases the octanol-water partition coefficient. |

Pharmacology

The pharmacological activity of Liothyronine ethyl ester is predicated on its role as a prodrug of liothyronine. The fundamental mechanism of action is therefore that of T3.

Mechanism of Action

Upon administration, Liothyronine ethyl ester is expected to undergo hydrolysis by esterase enzymes present in the plasma and various tissues to release liothyronine.[1] Liothyronine then acts as a potent agonist for nuclear thyroid hormone receptors (TRs), primarily TRβ.[4][8] The binding of liothyronine to these receptors leads to a conformational change in the receptor, which then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a wide array of physiological effects, including:

-

Increased Basal Metabolic Rate: Upregulation of genes involved in energy metabolism.[3]

-

Protein Synthesis: Regulation of protein turnover and synthesis.[3]

-

Metabolism of Carbohydrates, Fats, and Proteins: Broad effects on the utilization of energetic compounds.[3]

Figure 2: Proposed Mechanism of Action of Liothyronine Ethyl Ester

Pharmacokinetics

Specific pharmacokinetic data for Liothyronine ethyl ester is not available. However, based on its structure as a prodrug, the following can be anticipated:

-

Absorption: The increased lipophilicity may enhance its absorption from the gastrointestinal tract compared to liothyronine.

-

Distribution: The ethyl ester is likely to be distributed into tissues where it can be hydrolyzed to the active drug. Its protein binding characteristics are unknown but may differ from the high protein binding of liothyronine (99.7%).[3]

-

Metabolism: The primary metabolic pathway is expected to be the hydrolysis of the ester bond to yield liothyronine and ethanol. The liberated liothyronine would then follow its known metabolic pathways, including deiodination and conjugation.[8]

-

Excretion: The metabolites of liothyronine are primarily excreted by the kidneys.[8]

The rate of hydrolysis of the ethyl ester will be a critical determinant of the pharmacokinetic profile of the released liothyronine, influencing its Cmax, Tmax, and duration of action.

Synthesis and Purification

A detailed, validated synthesis protocol for Liothyronine ethyl ester is not publicly available in the peer-reviewed literature. However, a general approach to its synthesis can be proposed based on standard organic chemistry principles.

Proposed Synthesis Workflow

A plausible synthetic route would involve the esterification of liothyronine. A common method for this transformation is the Fischer-Speier esterification.

Sources

- 1. CAS 3005-97-8: L-Tyrosine,O-(4-hydroxy-3-iodophenyl)-3,5-d… [cymitquimica.com]

- 2. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Liothyronine - Wikipedia [en.wikipedia.org]

- 4. Liothyronine Sodium | C15H11I3NNaO4 | CID 23666110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Liothyronine [drugfuture.com]

- 8. LIOTHYRONINE (PD010128, AUYYCJSJGJYCDS-LBPRGKRZSA-N) [probes-drugs.org]

An In-Depth Technical Guide to the Mechanism and Evaluation of Thyroid Hormone Ethyl Ester Prodrugs

Executive Summary

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1][2] Their therapeutic use, however, can be complicated by pharmacokinetic variability.[3] The ethyl ester prodrug strategy represents a promising approach to modulate the delivery and pharmacokinetic profile of these essential hormones. This guide provides a comprehensive technical overview of the core mechanism, synthesis, and rigorous evaluation framework for thyroid hormone ethyl ester prodrugs. We delve into the esterase-mediated bioactivation pathway and present detailed, field-proven protocols for in vitro and in vivo characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this prodrug strategy to develop novel thyromimetic therapies.

Introduction: The Rationale for Thyromimetic Prodrugs

The Physiological Role and Pharmacokinetics of Thyroid Hormones

The thyroid gland produces predominantly T4, which serves as a prohormone for the more biologically active T3.[4] Approximately 85% of circulating T3 is generated from the deiodination of T4 in peripheral tissues like the liver, kidney, and muscle.[5][6] T3 and T4 exert their effects primarily by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of a wide array of genes.[7]

The native pharmacokinetics of T3 and T4 are distinct. T4 has a long half-life of about 7 days (190 hours), whereas T3 has a much shorter half-life of approximately 19-21 hours.[6][8] Oral absorption of T4 is up to 80%, while T3 is almost completely absorbed.[6][9] However, absorption can be significantly affected by food, necessitating administration on an empty stomach.[6][9] This variability presents a challenge for maintaining stable therapeutic levels, creating an opportunity for advanced formulation or prodrug strategies.

The Prodrug Strategy: Enhancing Drug Delivery Through Bioreversible Modification

Prodrugs are inactive chemical derivatives of a drug molecule that undergo biotransformation in vivo to release the active parent drug.[10] This approach is frequently used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, or inadequate membrane permeability.[10][11] Ester prodrugs are among the most common, as they effectively mask polar functional groups like carboxylic acids and phenols with a non-polar ester bond, which often increases lipophilicity and facilitates absorption.[10][11]

Specific Aims of an Ethyl Ester Prodrug Approach for Thyroid Hormones

The primary molecular target for creating an ethyl ester prodrug of T3 or T4 is the carboxylic acid moiety of the alanine side chain. By converting this polar group to a more lipophilic ethyl ester, several therapeutic advantages can be hypothesized:

-

Altered Absorption Profile: Increased lipophilicity may change the mechanism and rate of gastrointestinal absorption, potentially reducing food effects.

-

Modified Pharmacokinetics: The rate of enzymatic hydrolysis can be engineered to create a sustained-release profile, potentially prolonging the therapeutic effect and reducing dosing frequency.[3]

-

Improved Stability: The prodrug may exhibit enhanced stability in certain formulation environments compared to the parent hormone.

Core Mechanism: Esterase-Mediated Bioactivation

The central mechanism of action for a thyroid hormone ethyl ester prodrug is its enzymatic conversion back to the active hormone. This is a deliberate, designed step that relies on ubiquitously expressed enzymes.

The Chemistry of the Ethyl Ester Prodrug

The prodrug is synthesized by esterifying the carboxylic acid of the thyroid hormone with ethanol. This reaction masks the negative charge of the carboxylate group at physiological pH, rendering the molecule more neutral and lipophilic. This modification is critical for altering its interaction with biological membranes and transport proteins.

The Role of Carboxylesterases

The bioactivation of the ethyl ester prodrug is predominantly mediated by carboxylesterases. These are a superfamily of serine hydrolase enzymes found in high concentrations in the liver, plasma, intestine, and other tissues.[12] Their primary physiological function is the hydrolysis of a wide variety of endogenous and exogenous ester-containing compounds. When the thyroid hormone ethyl ester prodrug enters the bloodstream or tissues rich in these enzymes, it serves as a substrate. The esterases catalyze the cleavage of the ester bond, releasing the active thyroid hormone and ethanol, a benign byproduct at the concentrations generated.

The Bioactivation Pathway

The conversion is a direct, one-step enzymatic reaction. The inactive prodrug is hydrolyzed to yield two products: the pharmacologically active thyroid hormone (T3 or T4) and ethanol.

Caption: Enzymatic bioactivation of a thyroid hormone ethyl ester prodrug.

Preclinical Evaluation: A Self-Validating Experimental Framework

A rigorous, multi-step evaluation process is essential to validate the mechanism and characterize the performance of a thyroid hormone prodrug. The framework described below ensures that data from each stage informs the next, creating a self-validating system.

Part A: In Vitro Characterization

The initial phase focuses on confirming the prodrug's identity, purity, and fundamental stability characteristics in controlled environments.

The synthesis of thyroid hormone ethyl esters is typically achieved through standard esterification procedures, such as Fischer esterification. Following synthesis and purification, a robust analytical method, usually Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), must be developed and validated.[13][14] This method is crucial for accurately quantifying both the prodrug and the parent hormone in subsequent biological matrices.

Causality: This protocol determines the intrinsic chemical stability of the prodrug. It is critical to demonstrate that hydrolysis is primarily enzyme-mediated and does not occur spontaneously at a significant rate in the acidic environment of the stomach or the neutral pH of the intestine, which would lead to premature drug release and erratic absorption.[15][16]

Methodology:

-

Buffer Preparation: Prepare a series of sterile buffers mimicking physiological conditions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).

-

Incubation: Spike the prodrug into each buffer at a known concentration (e.g., 1-10 µM). Incubate samples at 37°C.

-

Time-Point Sampling: Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Analysis: Immediately analyze the samples using the validated LC-MS/MS method to quantify the remaining concentration of the prodrug.

-

Data Analysis: Plot the concentration of the prodrug versus time. Calculate the degradation half-life (t½) at each pH. A stable prodrug should show minimal degradation (<10%) over the expected transit time in the GI tract.[15]

Causality: This is the core in vitro experiment to validate the proposed mechanism. It directly measures the rate of esterase-mediated conversion of the prodrug to the active hormone in the relevant biological matrix.[12] Conducting this assay in plasma from different species (e.g., rat, dog, human) is essential, as esterase activity can vary significantly, impacting interspecies scalability of pharmacokinetic data.[12][17]

Methodology:

-

Plasma Preparation: Obtain heparinized plasma from the desired species. Pre-warm the plasma to 37°C in a shaking water bath.

-

Initiate Reaction: Spike the prodrug (from a concentrated stock in a suitable solvent like DMSO, final solvent concentration <1%) into the plasma to a final concentration of 1-5 µM.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

-

Quench Reaction: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.

-

Sample Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean vial and analyze using the validated LC-MS/MS method to measure the concentrations of both the prodrug and the parent thyroid hormone.

-

Data Analysis: Plot the percentage of remaining prodrug against time on a semi-logarithmic scale. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½).

Part B: In Vivo Assessment

Following successful in vitro characterization, in vivo studies are conducted to understand the complete pharmacokinetic and pharmacodynamic profile of the prodrug.

A common and relevant model is the chemically-induced hypothyroid rat.[18] Hypothyroidism can be induced by administering agents like 1-methyl-2-imidazolethiol (MMI), which inhibits thyroid hormone synthesis.[18][19] This model allows for the evaluation of the prodrug's ability to restore normal thyroid function.

Causality: This protocol determines the absorption, distribution, metabolism, and elimination (ADME) properties of the prodrug and the released parent drug in a living system. It directly measures how much of the active drug becomes available to the body and how it compares to administering the parent drug itself.[13]

Methodology:

-

Animal Dosing: Administer the thyroid hormone ethyl ester prodrug to a cohort of animals (e.g., via oral gavage). A parallel cohort should receive an equimolar dose of the parent thyroid hormone as a control.

-

Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Processing: Perform protein precipitation on the plasma samples as described in the plasma stability protocol (3.1.3).

-

LC-MS/MS Analysis: Analyze the processed samples to determine the plasma concentrations of both the prodrug and the parent hormone at each time point.

-

PK Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative oral bioavailability of the prodrug is calculated by comparing the dose-normalized AUC of the parent drug after prodrug administration to the AUC after administration of the parent drug itself.[13]

Causality: While PK studies measure drug concentration, PD studies measure the drug's effect. This protocol validates that the released thyroid hormone is biologically active and produces the expected physiological response.[20]

Methodology:

-

Study Design: Using a hypothyroid animal model, treat groups of animals with the vehicle, the parent drug, or the prodrug over a set period (e.g., 7-14 days).

-

Biomarker Measurement: At the end of the treatment period, collect terminal blood samples to measure key biomarkers of thyroid function, such as Thyroid-Stimulating Hormone (TSH). In hypothyroidism, TSH is elevated; effective treatment will suppress TSH levels towards the normal range.

-

Physiological Assessment: Monitor physiological parameters regulated by thyroid hormones, such as body weight, core body temperature, and serum cholesterol levels.[21]

-

Data Analysis: Compare the biomarker levels and physiological parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Data Synthesis and Visualization

Clear presentation of data is crucial for interpretation and decision-making.

Tabular Summary of Key Pharmacokinetic Parameters

Quantitative data should be summarized in tables for easy comparison. The following is a hypothetical example comparing the oral administration of T4 versus its ethyl ester prodrug in rats.

| Parameter | T4 (Parent Drug) | T4-Ethyl Ester (Prodrug) |

| Dose (mg/kg) | 1.0 | 1.05 (equimolar) |

| Parent T4 Measured | ||

| Cmax (ng/mL) | 55.2 | 48.5 |

| Tmax (hr) | 4.0 | 6.0 |

| AUC (ng·hr/mL) | 610 | 915 |

| Relative Bioavailability (%) | 100 | ~150 |

| Prodrug Measured | ||

| Cmax (ng/mL) | N/A | 25.1 |

| Tmax (hr) | N/A | 1.5 |

| AUC (ng·hr/mL) | N/A | 75.3 |

This table presents hypothetical data for illustrative purposes.

Workflow Visualization

The entire evaluation process can be visualized as a logical flow, demonstrating the integrated and self-validating nature of the framework.

Caption: Integrated workflow for the preclinical evaluation of a prodrug candidate.

Conclusion and Future Directions

The thyroid hormone ethyl ester prodrug strategy offers a viable and mechanistically straightforward approach to modifying the therapeutic profile of T3 and T4. The core mechanism relies on predictable, enzyme-mediated hydrolysis by carboxylesterases to release the active hormone. The success of this strategy is contingent upon a rigorous evaluation framework that systematically assesses chemical stability, rate of bioactivation, and the resulting in vivo pharmacokinetic and pharmacodynamic profiles. By following the integrated protocols outlined in this guide, drug development professionals can effectively validate this mechanism, identify promising candidates, and advance the development of next-generation thyromimetic therapies with potentially improved clinical outcomes.

References

- Vivo.colostate.edu. (n.d.). Synthesis and Secretion of Thyroid Hormones.

- National Institutes of Health. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion.

- YouTube. (2022). 2: Thyroid Hormones: Mechanism of Action and Functions.

- National Institutes of Health. (n.d.). Mechanisms of thyroid hormone action.

- YouTube. (2023). Thyroid Hormone Synthesis | T3 - T4.

- PubMed. (n.d.).

- Indian Academy of Sciences. (n.d.). Thyroid hormone synthesis and anti-thyroid drugs: A bioinorganic chemistry approach.

- National Center for Biotechnology Information. (2023). Physiology, Thyroid Hormone.

- National Institutes of Health. (2019).

- National Center for Biotechnology Information. (2017). Metabolism of Thyroid Hormone.

- PubMed. (n.d.). Effect of eicosapentaenoic acid ethyl ester on hypothyroid function.

- GP Notebook. (2025). Pharmacokinetics of thyroid hormones (T3 and T4).

- PubMed. (2024).

- National Institutes of Health. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery.

- Indian Academy of Sciences. (n.d.). Thyroid hormone synthesis and anti-thyroid drugs: A bioinorganic chemistry approach.

- PubMed. (2025).

- ResearchGate. (n.d.). Pharmacokinetics of Liothyronine (L-T3) and Levothyroxine (L-T4).

- PubMed Central. (2013). Design and Exploratory Neuropharmacological Evaluation of Novel Thyrotropin-Releasing Hormone Analogs and Their Brain-Targeting Bioprecursor Prodrugs.

- MDPI. (n.d.).

- An-Najah National University. (n.d.).

- National Institutes of Health. (n.d.). Administration and Pharmacokinetics of Levothyroxine.

- PubMed. (n.d.). Evaluating prodrug strategies for esterase-triggered release of alcohols.

- ResearchGate. (2018). Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts.

Sources

- 1. youtube.com [youtube.com]

- 2. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and In Vivo Evaluation of Sustained Release Microparticles Loaded with Levothyroxine for Hypothyroidism Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating prodrug strategies for esterase-triggered release of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 13. Synthesis of 20α/β-hydroxyprogesterone-trimethyl lock-triglyceride-mimetic prodrugs and its bioavailability study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repository.najah.edu [repository.najah.edu]

- 15. Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of eicosapentaenoic acid ethyl ester on hypothyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and Exploratory Neuropharmacological Evaluation of Novel Thyrotropin-Releasing Hormone Analogs and Their Brain-Targeting Bioprecursor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Lipophilic T3 analogs for research

Title: Engineering Bioavailability: A Technical Guide to Lipophilic T3 Analogs in Research Subtitle: Mechanisms, Experimental Protocols, and Translational Applications for Sobetirome and Sob-AM2

Executive Summary

The physiological activity of Triiodothyronine (T3) is strictly gated by membrane transporters, specifically MCT8 (Monocarboxylate Transporter 8) and OATP1C1 . In research contexts involving transporter-deficient models (e.g., Allan-Herndon-Dudley Syndrome) or tissues with high barrier integrity (e.g., the Central Nervous System), native T3 is often an ineffective probe due to its zwitterionic polarity at physiological pH.

This guide details the application of lipophilic T3 analogs —specifically Sobetirome (GC-1) and its CNS-selective prodrug Sob-AM2 .[1] These small molecules are engineered to bypass membrane transporters via passive diffusion and, in the case of Sob-AM2, utilize enzymatic "lock-in" mechanisms to achieve high CNS specificity.

Part 1: The Pharmacologic Rationale

The Transporter Bottleneck

Native T3 possesses an alanine side chain containing both an amine (positively charged) and a carboxylate (negatively charged). This zwitterionic nature prevents passive diffusion across the lipid bilayer.

-

The Problem: In MCT8-deficient models (Mct8/Oatp1c1 KO mice), T3 cannot enter neurons, leading to cerebral hypothyroidism despite systemic hyperthyroidism.

-

The Solution: Lipophilic analogs replace the ionic side chain with non-polar bioisosteres, allowing transporter-independent cellular entry.

Visualizing the Bypass Mechanism

The following diagram contrasts the entry of T3 (dependent on MCT8) vs. Sobetirome (passive diffusion).

Figure 1: Mechanism of cellular entry. Native T3 requires the MCT8 transporter (often mutated in disease models), whereas Sobetirome permeates the membrane via passive diffusion.

Part 2: Structural Classes & Lead Compounds

Researchers must select the correct analog based on the target tissue.

Sobetirome (GC-1)[1][2][3][4][5]

-

Profile: The parent lipophilic agonist.

-

Selectivity: High affinity for TR

(Thyroid Hormone Receptor Beta) over TR -

Significance: TR

selectivity allows for beneficial metabolic effects (liver cholesterol lowering) without the cardiac tachycardia associated with TR -

Limitation: While lipophilic, it still possesses a negative charge at the carboxylate head, limiting maximal BBB penetration compared to its prodrug.[1][4]

Sob-AM2 (The CNS Prodrug)

-

Profile: A methyl-amide prodrug of Sobetirome.

-

Mechanism: The amide mask neutralizes the carboxylate charge, drastically increasing BBB permeability. Once inside the CNS, Fatty Acid Amide Hydrolase (FAAH) —highly expressed in brain tissue—cleaves the amide, converting it back to Sobetirome.[1][4]

-

The "Lock-in" Effect: The regenerated Sobetirome is less permeable than the prodrug, effectively trapping the active molecule within the CNS.

Comparative Data Table

| Feature | T3 (Native Hormone) | Sobetirome (GC-1) | Sob-AM2 | Eprotirome (KB2115) |

| Transport Mechanism | MCT8 / OATP1C1 Dependent | Passive Diffusion | Passive Diffusion | OATP / Passive |

| TR | Balanced ( | High ( | High (as Sobetirome) | High ( |

| Primary Indication | Hypothyroidism | Liver (NASH), X-ALD | CNS (AHDS, MS) | Liver (Dyslipidemia) |

| BBB Penetration | Low (if MCT8 deficient) | Moderate | High (Prodrug) | Low |

| Key Enzyme Interaction | Deiodinases (D1/D2/D3) | Negligible | FAAH (Activation) | Negligible |

Part 3: Experimental Workflows

In Vitro: Luciferase Reporter Assay

To validate analog potency, a TR-responsive reporter assay is the gold standard.

Critical "Expertise" Note: Standard Fetal Bovine Serum (FBS) contains endogenous T3/T4. You must use resin-stripped (charcoal-stripped) serum, or your baseline background will mask the analog's effect.

Protocol:

-

Cell Line: HEK293T or HeLa (low endogenous TR expression).

-

Transfection: Co-transfect with:

-

Expression plasmid for human TR

1 (or TR -

Reporter plasmid containing a Thyroid Response Element (TRE) upstream of Luciferase (e.g., DR4-Luc).

-

-

Serum Stripping: Use 10% Charcoal-Stripped FBS in the culture media for 24 hours pre-transfection.

-

Treatment:

-

Dissolve Sobetirome in DMSO (Stock 10 mM).

-

Dose cells in a logarithmic range (

M to -

Include a T3 positive control (

M).

-

-

Readout: Lyse cells after 24 hours and add Luciferin substrate. Measure Luminescence.

In Vivo: The Sob-AM2 CNS Distribution Workflow

When studying remyelination or AHDS, verifying CNS delivery is mandatory.

Figure 2: In vivo workflow for assessing CNS penetrance of lipophilic analogs.

Protocol Notes:

-

Vehicle: Sobetirome and Sob-AM2 are highly lipophilic. A common vehicle is 10-50% DMSO in saline or PEG400 formulations. Avoid pure aqueous buffers as precipitation will occur immediately.

-

Perfusion: You must perfuse the animal with saline before harvesting the brain. If you do not, the drug present in the cerebral blood volume will contaminate the tissue analysis, giving a false positive for BBB penetration.

Part 4: Therapeutic Applications & Mechanism

The "Lock-in" Mechanism (Sob-AM2)

This is the most sophisticated application of these analogs.

-

Entry: Sob-AM2 (neutral charge) diffuses rapidly across the BBB.

-

Activation: Intracellular FAAH hydrolyzes the amide bond.

-

Trapping: The resulting Sobetirome (negative charge) diffuses out of the brain much slower than the prodrug entered.

-

Result: A brain-to-serum ratio that far exceeds what is possible with direct Sobetirome administration.

Remyelination (Multiple Sclerosis)

TR

-

Experimental Endpoint: Use MCT8-deficient mice or demyelination models (e.g., Cuprizone model).

-

Readout: Electron microscopy of axon myelination (G-ratio) and qPCR for myelin basic protein (MBP).

References

-

Scanlan, T. S., et al. (2004). "Selective thyromimetics: tissue-selective thyroid hormone analogs."[2] Current Opinion in Drug Discovery & Development. Link (Note: Foundational chemistry of GC-1).

-

Hartley, M. D., et al. (2019). "Myelin repair stimulated by CNS-selective thyroid hormone action." JCI Insight. Link

-

Ferrara, S. J., et al. (2017).[5] "Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain."[6][7] Endocrinology. Link

-

Devereaux, J., et al. (2018). "Sob-AM2, a CNS-selective prodrug of sobetirome, effectively targets the brain in a mouse model of MCT8 deficiency." Thyroid. Link

-

Plateroti, M., et al. (2020). "Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders." Frontiers in Endocrinology. Link

Sources

- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOBETIROME [drugs.ncats.io]

- 4. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 5. The Thyromimetic KB2115 (Eprotirome) Induces Rat Hepatocyte Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Liothyronine Ethyl Ester (T3-Et)

[1]

Part 1: Executive Technical Summary

Liothyronine Ethyl Ester (T3-Et) is a semi-synthetic derivative of the endogenous thyroid hormone Triiodothyronine (T3).[1] Chemically, it is the ethyl ester of the carboxylic acid moiety of T3. This modification is a classic medicinal chemistry strategy designed to enhance lipophilicity (LogP), thereby potentially improving passive diffusion across the intestinal epithelium and the blood-brain barrier.[1] Upon systemic absorption, T3-Et functions as a prodrug, requiring enzymatic hydrolysis by intracellular or plasma esterases to release the active pharmacophore, Liothyronine.[1]

Part 2: Chemical Constitution & Physical Properties[1]

Molecular Identity[1]

-

IUPAC Name: Ethyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate[1][2]

-

Common Name: Liothyronine Ethyl Ester; T3 Ethyl Ester[1]

-

CAS Registry Number: 3005-97-8[1]

Quantitative Data Table

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₇H₁₆I₃NO₄ | Derived from T3 (C₁₅H₁₂I₃NO₄) via ethylation (+C₂H₄).[1] |

| Molecular Weight | 679.03 g/mol | Monoisotopic mass calculation.[1] |

| Exact Mass | 678.82 g/mol | Useful for High-Resolution Mass Spectrometry (HRMS).[1] |

| LogP (Predicted) | ~4.5 - 5.0 | Significantly higher than T3 (LogP ~3.5), indicating enhanced membrane permeability.[1] |

| H-Bond Donors | 2 | Amine (-NH₂) and Phenolic Hydroxyl (-OH).[1] |

| H-Bond Acceptors | 4 | Ester carbonyl, Ether oxygen, Phenolic oxygen, Amine nitrogen.[1] |

Structural Logic

The ethyl ester modification masks the ionizable carboxylic acid group of T3.[1] At physiological pH (7.4), the free acid of T3 exists largely as a zwitterion (COO⁻ / NH₃⁺).[1] By capping the carboxyl group, T3-Et removes the negative charge, reducing the desolvation energy required to enter lipid bilayers, thus theoretically increasing oral bioavailability and cellular uptake.

Part 3: Synthesis & Manufacturing Protocol

Objective: Synthesis of Liothyronine Ethyl Ester from Liothyronine free acid via Fischer Esterification.

Reaction Mechanism & Pathway

The synthesis utilizes an acid-catalyzed esterification where thionyl chloride (

Figure 1: Acid-catalyzed synthesis pathway of Liothyronine Ethyl Ester using Thionyl Chloride and Ethanol.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the generation of

-

Preparation: Suspend 1.0 equivalent (eq) of Liothyronine (free acid) in anhydrous ethanol (20-30 volumes).

-

Activation: Cool the suspension to 0°C in an ice bath.

-

Addition: Dropwise add 3.0 - 5.0 eq of Thionyl Chloride (

). Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC or HPLC (disappearance of T3 peak).

-

Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ethanol and residual HCl/SO2.

-

Neutralization: Redissolve the residue in a minimal amount of cold water/ethanol mix and carefully neutralize with saturated Sodium Bicarbonate (

) solution to pH ~8 to liberate the free base ester.[1] -

Extraction: Extract the product into Ethyl Acetate (3x). Wash the organic layer with brine.[1]

-

Drying & Isolation: Dry over anhydrous

, filter, and evaporate to dryness. -

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel; DCM:MeOH gradient).

Part 4: Analytical Characterization

To validate the identity and purity of T3-Et, the following analytical methods are established.

High-Performance Liquid Chromatography (HPLC)

Because T3-Et is more hydrophobic than T3, it will exhibit a longer retention time on Reverse-Phase (RP) columns.[1]

-

Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 30% B to 90% B over 20 minutes.

-

Detection: UV at 225 nm (absorption maximum for the iodinated aromatic ring).[1]

-

Expected Result: T3-Et elutes significantly later than T3 standard.

Mass Spectrometry (LC-MS)[1]

Part 5: Pharmacological Mechanism (Prodrug Activation)

Liothyronine Ethyl Ester is biologically inactive at the thyroid receptor until it is hydrolyzed.[1] Its utility lies in its transport properties.[1]

Metabolic Activation Pathway

Upon entering the systemic circulation or target tissues (liver, kidney), T3-Et is acted upon by non-specific carboxylesterases (CES1/CES2).[1]

Figure 2: Pharmacokinetic activation of T3-Et via enzymatic hydrolysis.[1]

Causality of Design

-

Barrier Penetration: The esterification removes the charge on the carboxylate, facilitating passage through the lipid-rich blood-brain barrier (BBB).[1] This is critical for research into central nervous system (CNS) specific thyroid hormone delivery.[1]

-

Controlled Release Potential: The rate of hydrolysis determines the pharmacokinetic profile.[1] If the ester bond is stable enough to resist immediate gastric degradation but susceptible to plasma esterases, it can blunt the "peak" serum concentrations often seen with T3 sodium salts, potentially reducing cardiac side effects (tachycardia).

References

Sources

- 1. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. 3,3′,5-三碘代-L-甲状腺原氨酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. The separation and determination of liothyronine and levothyroxine in tablets by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MON-LB101 Pharmacokinetics of Liothyronine during Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Evaluating Membrane Permeability and Metabolic Stability of T3 Ethyl Ester

Topic: T3 Ethyl Ester Membrane Permeability Studies Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary & Strategic Rationale

Triiodothyronine (T3) is a zwitterionic molecule with poor passive membrane permeability, relying heavily on specific transporters—most notably Monocarboxylate Transporter 8 (MCT8)—to enter target cells. In pathologies like Allan-Herndon-Dudley Syndrome (AHDS), where MCT8 is mutated, T3 cannot reach intracellular receptors, leading to severe neurological deficits.

T3 Ethyl Ester (T3-EE) is designed as a lipophilic prodrug to overcome this transport blockade. By masking the carboxylic acid moiety, T3-EE shifts the molecule’s physicochemical profile from a transporter-dependent substrate to a lipid-soluble agent capable of passive diffusion. Once intracellular, ubiquitous esterases hydrolyze T3-EE, releasing the active T3 payload.

This guide details the experimental framework to validate this "Trojan Horse" mechanism, focusing on distinguishing passive permeability from metabolic conversion .

Physicochemical Profiling & Mechanism

Before initiating biological assays, the physicochemical contrast between the parent and prodrug must be established to define assay conditions (e.g., sink conditions).

| Property | T3 (Parent) | T3 Ethyl Ester (Prodrug) | Impact on Assay |

| Structure | Zwitterionic (COOH, NH2) | Cationic/Neutral (COOEt, NH2) | T3-EE has higher affinity for lipid bilayers. |

| LogP (Calc) | ~2.3 - 2.8 | ~4.5 - 5.0 | High Risk: T3-EE will bind non-specifically to plastic labware. |

| Solubility | Low (pH dependent) | Low (Lipophilic) | Requires DMSO stock; Receiver wells need BSA (sink). |

| Transport | Carrier-Mediated (MCT8) | Passive Diffusion | T3-EE should permeate MCT8-deficient cells. |

Mechanism of Action Visualization

The following diagram illustrates the intended bypass mechanism and the critical hydrolysis step that complicates in vitro analysis.

Caption: T3-EE bypasses the MCT8 transporter via passive diffusion, followed by intracellular hydrolysis to active T3.

Pre-Requisite: Metabolic Stability Assay

Critical Warning: T3-EE is an ester. It is susceptible to rapid hydrolysis by plasma esterases and even spontaneous hydrolysis in certain buffers. If you skip this step, you cannot determine if low recovery in a permeability assay is due to poor permeation or degradation .

Protocol: Plasma & S9 Fraction Stability

Objective: Determine the half-life (

-

Preparation: Spike T3-EE (1 µM final) into pooled human plasma or liver S9 fraction.

-

Incubation: 37°C in a shaking water bath.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., D6-T3).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both T3-EE depletion and T3 appearance.

Decision Gate:

-

If

min: You must use enzyme inhibitors (e.g., BNPP or PMSF) in the donor compartment of subsequent permeability assays to measure the prodrug's intrinsic permeability.

Assay 1: PAMPA (Passive Permeability)

Method: Parallel Artificial Membrane Permeability Assay.[1] Why: PAMPA lacks enzymes and transporters. It isolates the variable of passive diffusion .[1]

Detailed Protocol

-

Membrane Preparation:

-

Use a PVDF 96-well filter plate.[2]

-

Coat with 4 µL of 2% Dioleoylphosphatidylcholine (DOPC) in dodecane. (Avoid hexadecane alone; phospholipids better mimic the T3-EE interaction).

-

-

Donor Solution:

-

Buffer: PBS (pH 7.4).

-

Compound: T3-EE at 10 µM (0.5% DMSO max).

-

Note: Do not use serum in the donor (esterases will kill the prodrug).

-

-

Receiver Solution (Sink Conditions):

-

Buffer: PBS (pH 7.[2]4) + 1% BSA .

-

Reasoning: T3-EE is highly lipophilic (LogP > 4). Without BSA to scavenge the molecule as it crosses, it will saturate the membrane and stop diffusing (false low permeability).

-

-

Incubation:

-

4 hours at 25°C (Humidity chamber).

-

-

Quantification:

Data Calculation:

Calculate Effective Permeability (

Assay 2: Caco-2 (Cellular Transport & Bioactivation)

Why: To assess if T3-EE crosses a physiological barrier and if it is effluxed (P-gp substrate). Caco-2 cells express esterases, so this assay models the "prodrug-to-drug" conversion.

Experimental Design Matrix

Run the following conditions to deconvolute transport from metabolism:

| Condition | Donor | Receiver | Purpose |

| A | T3-EE | Buffer + BSA | Baseline Transport + Metabolism |

| B | T3-EE + Verapamil | Buffer + BSA | Check for P-gp Efflux |

| C | T3-EE + BNPP | Buffer + BSA | Inhibited Esterase (Measure intact T3-EE flux) |

Protocol Steps

-

Cell Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts. TEER > 300

. -

Dosing: Add 10 µM T3-EE to the Apical (A) side.

-

Incubation: 60 - 90 minutes at 37°C. (Keep short to minimize hydrolysis in the donor compartment).

-

Sampling:

-

Sample both Apical and Basolateral compartments.[6]

-

Crucial Step: Immediately acidify samples or add inhibitor to stop further hydrolysis after sampling.

-

-

Analysis:

-

Measure T3-EE (Prodrug) AND T3 (Parent) in the receiver.

-

Interpretation: In Condition A (no inhibitor), the "permeability" is the sum of T3-EE crossing + T3-EE crossing and converting to T3.

-

Analytical Methodology (LC-MS/MS)[3][4]

Standard immunoassay (ELISA) cannot distinguish T3-EE from T3 effectively and will likely cross-react. LC-MS/MS is mandatory.

Instrument Parameters (Guideline)

-

Ionization: ESI Positive Mode (

). -

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.[5]

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: T3-EE is much more hydrophobic than T3.

-

T3 elutes early (~30-40% B).

-

T3-EE elutes late (~80-90% B).

-

-

MRM Transitions:

-

T3:

(Loss of formate/carboxyl). -

T3-EE:

(Loss of ethyl group) or

-

Experimental Workflow Diagram

This decision tree guides the researcher through the logical progression of experiments.

Caption: Step-by-step workflow for characterizing T3-EE. Stability testing dictates the Caco-2 strategy.

References

-

Groeneweg, S., et al. (2017).[7] "Therapeutic applications of thyroid hormone analogues in resistance to thyroid hormone (RTH) syndromes." Molecular and Cellular Endocrinology. Link

-

Ferrara, S.J., et al. (2017). "Ester-to-amide rearrangement of ethanolamine-derived prodrugs of sobetirome with increased blood-brain barrier penetration." Bioorganic & Medicinal Chemistry. Link

-

Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

-

Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews. Link

-

Hansen, S.H., et al. (2017). "A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum." Analytical and Bioanalytical Chemistry. Link

Sources

- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 2. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 3. Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 7. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Solubilization and Handling of Liothyronine Ethyl Ester (T3-Et)

Abstract

This technical guide details the physicochemical properties, solubilization protocols, and handling requirements for Liothyronine Ethyl Ester (T3-Et) . Unlike the pharmaceutical standard Liothyronine Sodium (T3-Na), T3-Et is a lipophilic prodrug designed to enhance membrane permeability. Consequently, its solubility profile differs significantly from the salt form: it is highly soluble in organic solvents (DMSO, Ethanol) but exhibits negligible aqueous solubility and susceptibility to hydrolytic degradation. This guide provides validated workflows for preparing stable stock solutions and aqueous dilutions for research applications.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6]

Chemical Identity & Distinction

It is critical to distinguish between the two common forms of Triiodothyronine (T3) to avoid experimental failure.

| Feature | Liothyronine Sodium (T3-Na) | Liothyronine Ethyl Ester (T3-Et) |

| Chemical Nature | Salt of the carboxylic acid (Zwitterionic/Anionic) | Ethyl ester derivative (Lipophilic/Non-ionic) |

| Primary Utility | Standard Pharmaceutical / Cell Culture | Research / Prodrug (Enhanced cellular uptake) |

| Solubility Driver | Ionic interactions (pH dependent) | Van der Waals / Hydrophobic interactions |

| Preferred Solvent | 0.1M NaOH or Methanol | DMSO or Ethanol |

| Aqueous Stability | Stable in basic solution | Unstable (Prone to hydrolysis to T3) |